molecular formula C13H10BrNS B420266 N-(3-bromophenyl)benzenecarbothioamide

N-(3-bromophenyl)benzenecarbothioamide

Cat. No.: B420266
M. Wt: 292.2g/mol
InChI Key: DQIBURKPDLYFOY-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)benzenecarbothioamide is a thioamide derivative featuring a benzene ring linked via a thioamide (–CS–NH–) group to a 3-bromophenyl substituent. Its molecular formula is C₁₃H₁₀BrNS, with a molecular weight of 292.19 g/mol. Thioamides are sulfur-containing analogs of carboxamides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution significantly alters electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C13H10BrNS

Molecular Weight

292.2g/mol

IUPAC Name

N-(3-bromophenyl)benzenecarboximidothioic acid

InChI

InChI=1S/C13H10BrNS/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)

InChI Key

DQIBURKPDLYFOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=S)NC2=CC(=CC=C2)Br

Isomeric SMILES

C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)S

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compound for Comparison: N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide
  • Molecular Formula: C₁₇H₁₂BrNO₂
  • Molecular Weight : 342.19 g/mol
  • Functional Groups : Carboxamide (–CONH–), hydroxyl (–OH), naphthalene core, and 3-bromophenyl substituent .
Property N-(3-bromophenyl)benzenecarbothioamide N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide
Aromatic System Benzene Naphthalene (fused rings)
Functional Groups Thioamide (–CSNH–) Carboxamide (–CONH–), hydroxyl (–OH)
Molecular Weight 292.19 g/mol 342.19 g/mol
Polarity Moderate (due to S atom) High (due to –OH and –CONH–)
Solubility Lower in polar solvents Higher in polar solvents (e.g., ethanol, DMSO)
Key Differences :

Functional Groups: The hydroxyl group in the carboxamide derivative enhances hydrogen-bonding capacity, improving solubility in polar solvents. In contrast, the thioamide’s sulfur atom reduces polarity, favoring solubility in nonpolar media.

Reactivity: Thioamides are more susceptible to nucleophilic attack due to the weaker C=S bond (vs.

Electronic and Steric Effects

  • Bromine Position : Both compounds feature a bromine atom at the meta position on the phenyl ring, which induces electron-withdrawing effects. However, steric hindrance may vary slightly due to differences in the spatial arrangement of the aromatic cores.
  • Electronic Density : The thioamide’s sulfur atom donates less electron density to the aromatic system compared to the carboxamide’s oxygen, altering resonance stabilization and charge distribution.

Other Structural Analogs (Mentioned in )

5-(Dipropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid : Features a sulfonamide group and carboxylic acid, offering high acidity and solubility.

2-Methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile: Contains a nitrile and thiophene, enhancing electronic diversity for optoelectronic applications.

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